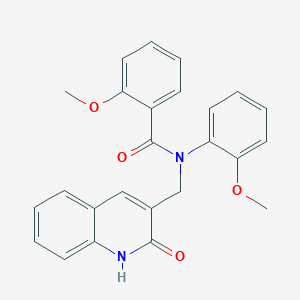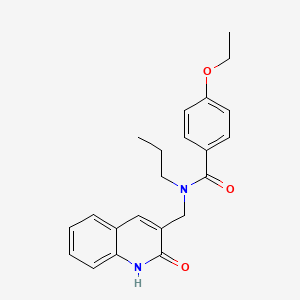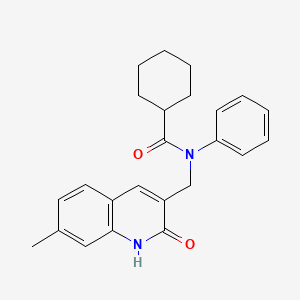![molecular formula C14H16N4O B7720699 N'-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720699.png)
N'-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly due to its biological activities and potential as a pharmacophore .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can be achieved through a multi-step process involving the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This approach is catalyst-free and environmentally benign, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-component reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine and iodine.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities.
Scientific Research Applications
N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antituberculosis agent.
Medicine: Explored for its activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves inhibition of specific enzymes and molecular targets. For instance, derivatives of this compound have been identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, which is crucial for bacterial growth . The inhibition of this enzyme disrupts the biosynthesis of coenzyme A, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Exhibits antimicrobial activity against Staphylococcus aureus.
Uniqueness
N’-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to its specific functional groups and the ability to inhibit Mycobacterium tuberculosis pantothenate synthetase. This makes it a promising candidate for the development of new antituberculosis drugs .
Properties
IUPAC Name |
N-(cyclopentylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10-13(18-9-5-4-8-12(18)15-10)14(19)17-16-11-6-2-3-7-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBINXCCCJXMKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B7720650.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide](/img/structure/B7720653.png)
![1-[1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7720666.png)
![N,N-dibenzyl-3-[4-(propylsulfamoyl)phenyl]propanamide](/img/structure/B7720668.png)


![N-(3-CHLOROPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B7720692.png)
![2-chloro-N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B7720707.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide](/img/structure/B7720718.png)
![(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7720723.png)
![N-(2-hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B7720733.png)
![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)
